![molecular formula C11H19NO5 B1406752 5-[(Tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylic acid CAS No. 840540-59-2](/img/structure/B1406752.png)
5-[(Tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylic acid
Overview
Description
5-[(Tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylic acid (TBTCA) is an organic compound with the molecular formula C9H18NO5. TBTCA is a carboxylic acid derivative of tetrahydrofuran and is a highly versatile compound with a wide range of applications in organic synthesis, biochemistry, and medicine. TBTCA is used as a reagent in various synthetic reactions, as a building block in the synthesis of biologically active compounds, and as a catalyst in organic reactions. TBTCA has also been used in the preparation of several pharmaceuticals.
Scientific Research Applications
Synthesis of β-Lactamase Inhibitors
The tert-butoxycarbonyl (Boc) group in the compound is commonly used in the synthesis of β-lactamase inhibitors, which are crucial in combating antibiotic resistance. The Boc group protects amino acids during the synthesis process, allowing for the production of more complex molecules like β-lactamase inhibitors .
Intermediate in Pharmaceutical Synthesis
Compounds with a Boc group, such as “5-[(Tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylic acid”, often serve as intermediates in the synthesis of pharmaceuticals. Their role is pivotal in constructing the molecular backbone of various drugs .
Peptide Synthesis
The Boc group is a standard protecting group for amino acids during peptide synthesis. It prevents unwanted side reactions and can be removed under mild acidic conditions without affecting the peptide chain .
Material Science Applications
The Boc-protected amino acids can be used to modify surfaces or create polymers with specific functionalities, which have applications in material science for creating smart materials or coatings .
Chemical Research and Development
This compound could be used in chemical research, particularly in developing new synthetic methodologies or studying reaction mechanisms involving protected amino groups .
Bioconjugation Techniques
The Boc group can be used in bioconjugation techniques where it protects functional groups during the conjugation process, allowing for selective binding to target molecules or surfaces .
Enantioselective Synthesis
The compound’s structure suggests potential use in enantioselective synthesis, where it could serve as a chiral building block or a resolving agent for producing optically active substances .
Analytical Chemistry
In analytical chemistry, such compounds can be used as standards or reagents in chromatography and spectroscopy to analyze complex mixtures or reaction outcomes .
properties
IUPAC Name |
5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7-4-5-8(16-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUKHUMNWGIQJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylic acid | |
CAS RN |
840540-59-2 | |
Record name | 2,5-Anhydro-3,4,6-trideoxy-6-[[(1,1-dimethylethoxy)carbonyl]amino]hexonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=840540-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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